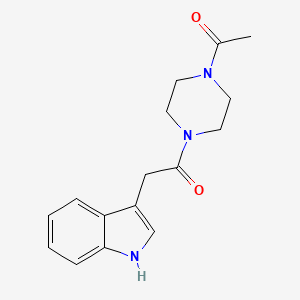![molecular formula C16H20N2O2 B7514727 1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7514727.png)
1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as MPEP and is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). In
作用机制
MPEP acts as a selective antagonist for the 1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione receptor, which is a type of glutamate receptor found in the brain. This receptor is involved in various physiological processes such as synaptic plasticity and neuronal excitability. MPEP binds to the receptor and prevents the activation of downstream signaling pathways, leading to a decrease in glutamatergic signaling.
Biochemical and Physiological Effects
MPEP has been shown to have several biochemical and physiological effects in the brain. The compound has been shown to decrease the release of glutamate, a neurotransmitter that is involved in various cognitive and behavioral processes. MPEP has also been shown to decrease the excitability of neurons, which can lead to a decrease in seizures and other neurological disorders.
实验室实验的优点和局限性
MPEP has several advantages for lab experiments. The compound is highly selective for the 1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione receptor, which allows for specific modulation of glutamatergic signaling. MPEP is also a well-established compound with a known synthesis method, which makes it easy to obtain and use in experiments. However, one limitation of MPEP is its poor solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of MPEP. One area of research is the development of more potent and selective 1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione antagonists for the treatment of neurological and psychiatric disorders. Another area of research is the investigation of the role of 1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione signaling in various physiological processes such as learning and memory. Additionally, the use of MPEP in combination with other drugs for the treatment of neurological disorders is an area of future research.
合成方法
The synthesis of MPEP involves the reaction of 2,5-pyrrolidinedione with 6-methyl-2-aminotetralin in the presence of acetic anhydride. The product is then purified using column chromatography to obtain a white crystalline solid with a purity of greater than 99%. The synthesis of MPEP is a well-established process and has been reported in several scientific publications.
科学研究应用
MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, addiction, and schizophrenia. The compound has been shown to modulate glutamatergic signaling in the brain, which is involved in various cognitive and behavioral processes. MPEP has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
属性
IUPAC Name |
1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-4-5-14-13(11-12)3-2-8-17(14)9-10-18-15(19)6-7-16(18)20/h4-5,11H,2-3,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBAXDBVMLRCTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)CCN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(3-fluorophenyl)ethyl]acetamide](/img/structure/B7514655.png)
![(4-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7514662.png)



![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbenzamide](/img/structure/B7514694.png)


![2-methoxy-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7514706.png)
![1-Pyrrolidin-1-yl-2-[(1,3,5-trimethylpyrazol-4-yl)amino]propan-1-one](/img/structure/B7514709.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-methylacetamide](/img/structure/B7514711.png)

![N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7514716.png)